molecular formula C20H22ClN3O2 B235588 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

カタログ番号 B235588
分子量: 371.9 g/mol
InChIキー: IYZLKBSQWQFWAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, commonly referred to as ACY-1215, is a potential drug candidate that has gained significant attention in the field of cancer research. It belongs to the class of selective histone deacetylase 6 (HDAC6) inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer.

作用機序

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide is a class IIb HDAC that plays a critical role in the regulation of protein degradation and cellular homeostasis. It is involved in the deacetylation of several cytoplasmic proteins, including tubulin, HSP90, and cortactin. By inhibiting this compound, ACY-1215 promotes the accumulation of acetylated proteins, which leads to the activation of several cellular pathways, including the unfolded protein response and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 have been extensively studied in preclinical models. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. ACY-1215 has also been shown to enhance the anti-tumor activity of several chemotherapeutic agents, including bortezomib and lenalidomide. In addition, ACY-1215 has been shown to modulate the immune response by promoting the activation of T cells and natural killer cells.

実験室実験の利点と制限

One of the main advantages of ACY-1215 is its potent anti-tumor activity in preclinical models of cancer. It has also been shown to enhance the anti-tumor activity of several chemotherapeutic agents, making it a potential candidate for combination therapy. However, one of the limitations of ACY-1215 is its poor solubility, which can affect its bioavailability and pharmacokinetic properties.

将来の方向性

Despite the promising results obtained in preclinical studies, there is still a need for further research to fully understand the potential therapeutic applications of ACY-1215. Some of the future directions for research include:
1. Clinical trials to evaluate the safety and efficacy of ACY-1215 in cancer patients.
2. Development of more potent and selective N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide inhibitors with improved pharmacokinetic properties.
3. Investigation of the potential applications of ACY-1215 in other diseases, such as neurodegenerative disorders and autoimmune diseases.
4. Identification of biomarkers that can predict the response to ACY-1215 therapy.
Conclusion:
In conclusion, ACY-1215 is a potential drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer. Its mechanism of action involves the inhibition of this compound, leading to the induction of apoptosis in cancer cells. Despite its limitations, ACY-1215 has the potential to become a valuable addition to the arsenal of cancer therapeutics. Further research is needed to fully understand its therapeutic applications and to develop more potent and selective this compound inhibitors.

合成法

The synthesis of ACY-1215 involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride. This is then reacted with 2-amino-4-chlorophenol to form N-(2-hydroxy-3-methylbenzoyl)-2-amino-4-chlorophenol. The final step involves the reaction of N-(2-hydroxy-3-methylbenzoyl)-2-amino-4-chlorophenol with acetyl piperazine in the presence of triethylamine to yield ACY-1215.

科学的研究の応用

The potential therapeutic applications of ACY-1215 have been extensively studied in various preclinical models of cancer. It has been shown to exhibit potent anti-tumor activity in multiple myeloma, lymphoma, and leukemia. ACY-1215 works by inhibiting N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, which is involved in the regulation of several cellular processes, including protein degradation, cell migration, and immune response. By inhibiting this compound, ACY-1215 promotes the accumulation of misfolded proteins and triggers the unfolded protein response, leading to the induction of apoptosis in cancer cells.

特性

分子式

C20H22ClN3O2

分子量

371.9 g/mol

IUPAC名

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

InChI

InChI=1S/C20H22ClN3O2/c1-14-5-3-6-16(13-14)20(26)22-18-8-4-7-17(21)19(18)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,26)

InChIキー

IYZLKBSQWQFWAZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

正規SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。